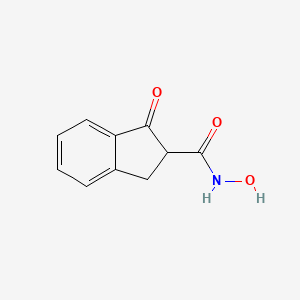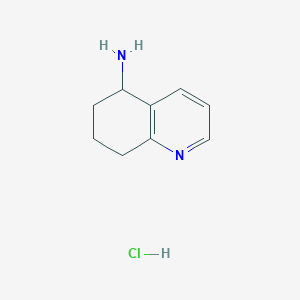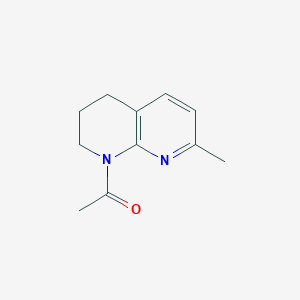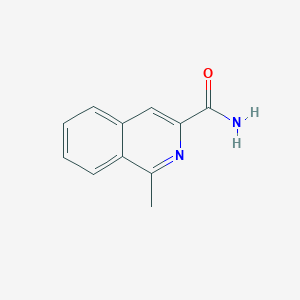
1-Methylisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylisoquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of an isoquinoline ring with a methyl group at the 1-position and a carboxamide group at the 3-position.
Preparation Methods
The synthesis of 1-Methylisoquinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline with methyl iodide to introduce the methyl group at the 1-position, followed by the introduction of the carboxamide group at the 3-position through an amide formation reaction. Industrial production methods may involve more efficient and scalable processes, such as catalytic reactions or continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Methylisoquinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methylisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Methylisoquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
1-Methylisoquinoline-3-carboxamide can be compared with other similar compounds, such as:
Isoquinoline: The parent compound without the methyl and carboxamide groups.
Quinoline: A structural isomer with a nitrogen atom in a different position.
1-Methylisoquinoline: Lacks the carboxamide group.
3-Carboxamideisoquinoline: Lacks the methyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-9-5-3-2-4-8(9)6-10(13-7)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI Key |
PHGLBQMNOQCDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
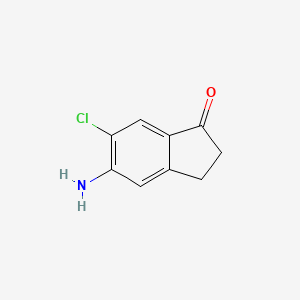
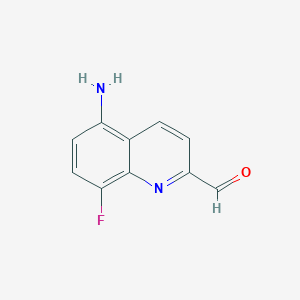

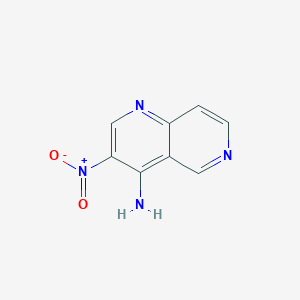
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
